Nonylsulfamate

Description

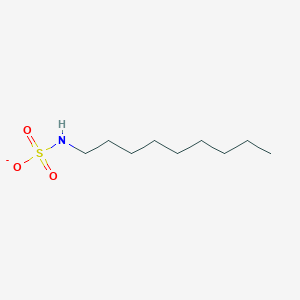

Nonylsulfamate is an organosulfur compound characterized by a nonyl (C₉H₁₉) group linked to a sulfamate (-SO₃NH₂) moiety. It belongs to the broader class of sulfamates, which are widely studied for their applications in pharmaceuticals, agrochemicals, and industrial surfactants . The sulfamate group contributes to its polarity and water solubility, while the nonyl chain imparts lipophilicity, making it amphiphilic. This dual nature allows this compound to act as a surfactant or intermediate in organic synthesis.

Properties

Molecular Formula |

C9H20NO3S- |

|---|---|

Molecular Weight |

222.33 g/mol |

IUPAC Name |

N-nonylsulfamate |

InChI |

InChI=1S/C9H21NO3S/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h10H,2-9H2,1H3,(H,11,12,13)/p-1 |

InChI Key |

YOXPELHHBZBLIC-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCNS(=O)(=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Nonylphenol Ethoxylates (NPEs) and Their Derivatives

Structural Differences :

- Nonylsulfamate: Contains a sulfamate (-SO₃NH₂) group.

- NPEs: Comprise a nonylphenol core with ethoxylate (-(OCH₂CH₂)ₙOH) chains. Sulfate or phosphate esters (e.g., Nonylphenol Ethoxylate Sulfates) replace the hydroxyl group with sulfate (-OSO₃H) or phosphate esters .

Physicochemical Properties :

Aryl Sulfamates

Structural Differences :

- This compound: Aliphatic nonyl chain.

- Aryl Sulfamates (e.g., 2-(4-Aminophenyl)benzothiazole sulfamate): Feature aromatic rings directly bonded to sulfamate groups .

Thermal Stability :

- This compound decomposes at ~200°C, while aryl sulfamates (e.g., benzothiazole derivatives) show higher thermal stability (>250°C) due to aromatic stabilization .

Sulfonates and Sulfates

Functional Group Comparison :

- Sulfamates (-SO₃NH₂): Nitrogen directly bonded to sulfur.

- Sulfonates (-SO₃⁻): Negatively charged, often as sodium salts.

- Sulfates (-OSO₃⁻): Esters of sulfuric acid.

Environmental Impact :

- This compound: Limited ecotoxicity data, but sulfamates generally degrade faster than sulfates .

- Alkyl Sulfates (e.g., Sodium Lauryl Sulfate): High aquatic toxicity at elevated concentrations .

Key Research Findings

- Synthetic Efficiency: this compound can be prepared in 85% yield using potassium trimethylsilyloxyl imidates, outperforming aryl sulfamates (60–70% yields) .

- Environmental Behavior: this compound’s hydrolysis half-life (t₁/₂) in water is ~7 days at pH 7, compared to >30 days for Nonylphenol Ethoxylate Sulfates .

- Adsorption Efficiency: Unlike Nonylphenol, which is efficiently removed by magnesium silicate (90% adsorption ), this compound requires activated carbon due to its higher solubility.

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight | Water Solubility (g/L) | Log P |

|---|---|---|---|

| This compound | 265.3 | 120 | 2.1 |

| Nonylphenol Ethoxylate | ~616 (n=9) | 50 | 4.5 |

| Benzothiazole Sulfamate | 334.4 | 25 | 1.8 |

Table 2: Environmental Parameters

| Compound | Biodegradation Half-Life | LC50 (Fish, mg/L) |

|---|---|---|

| This compound | 7 days | >100 |

| Nonylphenol Ethoxylate | >60 days | 2.5 |

| Sodium Lauryl Sulfate | 10 days | 15 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.